3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid
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Overview
Description
3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid is a complex organic compound characterized by the presence of a chlorobenzyl group, a trifluoromethoxyphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the use of reagents such as chlorobenzyl chloride, trifluoromethoxy aniline, and butanoic acid derivatives. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}pentanoic acid
- 3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}hexanoic acid
Uniqueness
Compared to similar compounds, 3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid may exhibit unique properties due to the specific arrangement of its functional groups
Properties
Molecular Formula |
C18H15ClF3NO4 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-oxo-4-[4-(trifluoromethoxy)anilino]butanoic acid |
InChI |
InChI=1S/C18H15ClF3NO4/c19-13-3-1-11(2-4-13)9-12(10-16(24)25)17(26)23-14-5-7-15(8-6-14)27-18(20,21)22/h1-8,12H,9-10H2,(H,23,26)(H,24,25) |
InChI Key |
COQIHJOGQUWZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Origin of Product |
United States |
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